molecular formula C13H22OSi B14304997 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one CAS No. 113893-24-6

3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one

Cat. No.: B14304997
CAS No.: 113893-24-6
M. Wt: 222.40 g/mol
InChI Key: KRQZTPPRGNHKJV-UHFFFAOYSA-N
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Description

3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further connected to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanones.

Scientific Research Applications

3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, enhancing the stability and reactivity of the compound in chemical reactions. Additionally, the cyclohexanone moiety can participate in various biochemical processes, potentially affecting enzyme activity and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is unique due to its combination of a trimethylsilyl group, a butynyl chain, and a cyclohexanone ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

113893-24-6

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

3-(4-trimethylsilylbut-3-ynyl)cyclohexan-1-one

InChI

InChI=1S/C13H22OSi/c1-15(2,3)10-5-4-7-12-8-6-9-13(14)11-12/h12H,4,6-9,11H2,1-3H3

InChI Key

KRQZTPPRGNHKJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCC1CCCC(=O)C1

Origin of Product

United States

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